![molecular formula C20H16FN3OS B3399132 4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040632-25-4](/img/structure/B3399132.png)

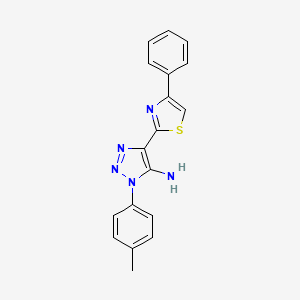

4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

説明

The compound “4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine” has a molecular formula of C20H16FN3OS . It is a type of pyrazolo[1,5-a]pyrazine, which is a class of compounds that have been studied for their potential applications in various fields of research and industry.

Synthesis Analysis

While specific synthesis details for this compound are not available, similar compounds have been synthesized using various methods. For instance, pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design . The synthetic route involved coupling with ethoxycarbonylphenyl-boronic acid through a Suzuki reaction to produce an intermediate, which was then coupled with difluorobenzyl through a Miyaura borylation reaction and Suzuki reaction in sequence in one pot .科学的研究の応用

Antitubercular Agents

This compound has been found to be effective in the treatment of tuberculosis . A study revealed that compounds amalgamating pyrazine and 1,2,4-triazole scaffolds manifested noteworthy activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of ≤21.25 μM . These findings collectively indicate that the active compounds hold substantial promise as prospective contenders for the development of novel antitubercular agents .

Antibacterial Properties

The compound has shown significant antibacterial activity . In a study, compounds displayed significant antibacterial activity, which could be beneficial in the treatment of various bacterial infections .

Antifungal Properties

The compound has demonstrated significant antifungal activity . This could be useful in the treatment of various fungal infections .

Cytotoxicity

The compound has been evaluated for its potential cytotoxicity to the Vero cell line via the MTT assay, revealing IC 50 values surpassing 375 μM, indicative of minimal cytotoxicity . This suggests that the compound could be used in treatments with minimal side effects .

In Silico Studies

In silico studies have been conducted on these target molecules to better understand their action mechanisms . The in silico investigations suggest that the target enzyme involved in the action of the compounds may be DprE1 . However, further experimental validation is necessary to ascertain the target responsible for the whole cell activity .

Lithium-Ion Batteries

The compound, specifically 4-fluorobenzyl cyanide (FBCN), featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li +, weakening ion–dipole interaction (Li + –solvents) but promoting coulombic attraction (Li + –anions) at a normal Li salt concentration . This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance, as demonstrated practically in LiFePO4//graphite pouch cells . This study provides fresh insights into solvent steric control and coordination chemistry engineering, opening a new avenue for enhancing electrochemical kinetics in LIBs .

特性

IUPAC Name |

4-[(4-fluorophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3OS/c1-25-17-8-4-15(5-9-17)18-12-19-20(22-10-11-24(19)23-18)26-13-14-2-6-16(21)7-3-14/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIAJHOIZZEPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3399052.png)

![N-(3-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3399081.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3399083.png)

![4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3399086.png)

![4-[(4-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3399094.png)

![N-(2-chlorobenzyl)-2-((3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3399096.png)

![4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3399104.png)

![4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3399126.png)

![2-(4-Methoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3399141.png)

![7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3399156.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3399157.png)